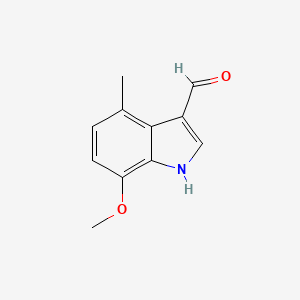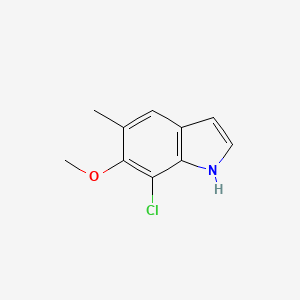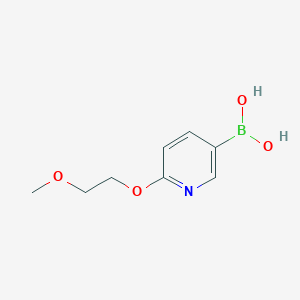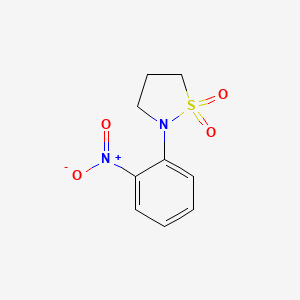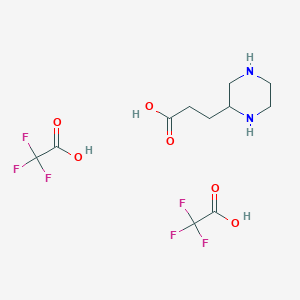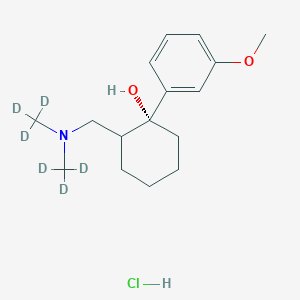
2,2-Dimethyl-4-nitro-3-phenylbutanal
Descripción general
Descripción
2,2-Dimethyl-4-nitro-3-phenylbutanal, also known as DMNPB, is a chemical compound that belongs to the class of nitroaromatic compounds. It has been widely used in scientific research for its unique properties and potential applications in various fields.
Aplicaciones Científicas De Investigación
Molecular Complex Studies
2,2-Dimethyl-4-nitro-3-phenylbutanal and related compounds have been studied for their ability to form molecular complexes. For example, 2-[4-(dimethylamino)phenylimino]-3-oxo-N-phenylbutanamide and N,N-dimethyl-4-nitrosoaniline form a molecular complex linked by hydrogen bonds and π-π * interactions, revealing the potential of similar compounds in molecular chemistry research (Lewiński et al., 1993).
Pharmacological Activity Studies
Compounds structurally related to this compound, like calcium channel antagonists, have been examined for their molecular structures and pharmacological activities. The geometry of these molecules, including ring puckering and substituent positions, impacts their biological activity, as observed in studies of calcium channel antagonists (Fossheim et al., 1982).
Photochromism and Reactivity Studies
Dimethyl 3-[(4-nitro)phenyl]aziridine-2,2-dicarboxylate represents a photochromic aziridine, and its reactions with dipolarophiles form five-membered heterocycles. This and related compounds' reactivity and photochromism are of interest in organic chemistry (Schirmeister, 1997).
Formylation and Acetylation Studies
Studies have shown that compounds like this compound undergo regiospecific acylation under certain conditions, leading to the formation of derivatives such as 3-formyl or 3-acetyl derivatives. This reactivity is significant for understanding the chemistry of nitroanilines and related compounds (Kawakami & Suzuki, 2000).
Solvent Effects in Organic Reactions
The solvent effect in the addition of organocuprates to chiral α,β-ethylenic oxazolidine leading to the formation of 3-(S)-phenylbutanal demonstrates the impact of solvents on reaction outcomes, a topic relevant to this compound chemistry (Besace et al., 1983).
Mecanismo De Acción
Target of Action
Organic compounds like “2,2-Dimethyl-4-nitro-3-phenylbutanal” often interact with proteins, enzymes, or receptors in the body. The specific targets would depend on the structure and properties of the compound .
Mode of Action
The compound could interact with its targets through various mechanisms, such as binding to a receptor, inhibiting an enzyme, or disrupting a cellular process. The nitro group in the compound could potentially undergo reduction reactions in the body .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its specific targets. For example, if it targets an enzyme, it could impact the metabolic pathway that the enzyme is involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on factors like its size, polarity, and solubility. For instance, the compound’s absorption could be influenced by its solubility in water and lipids .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could range from changes in cell signaling to alterations in cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
2,2-dimethyl-4-nitro-3-phenylbutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-12(2,9-14)11(8-13(15)16)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPSRQAHEBIFRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C(C[N+](=O)[O-])C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1431667.png)

![2-[4-[(Methoxycarbonylamino)phenyl]benzoic acid](/img/structure/B1431672.png)
![6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1431673.png)
